

Application Notes and Protocols for Eglumegad Hydrochloride in Electrophysiology Studies

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Compound of Interest

Compound Name: Eglumegad hydrochloride

Cat. No.: B12377806

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Introduction

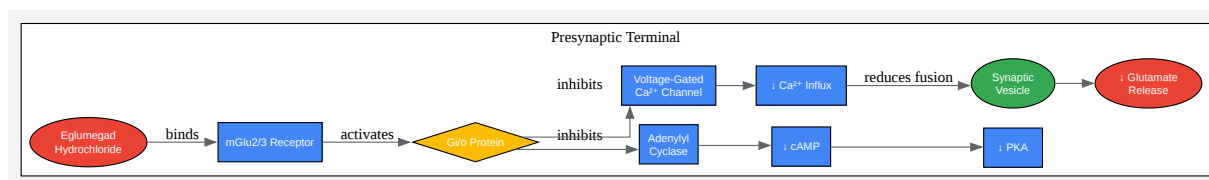
Eglumegad hydrochloride, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate receptors, mGlu2 and mGlu3.^{[1][2][3][4][5][6]} These G-protein coupled receptors are primarily located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.^{[4][7]} By reducing excessive glutamate release, **eglumegad hydrochloride** can modulate neuronal excitability, making it a valuable tool for investigating glutamatergic neurotransmission and its role in various neurological and psychiatric disorders.^{[4][5][8]} These application notes provide detailed protocols for the use of **eglumegad hydrochloride** in in vitro electrophysiology studies.

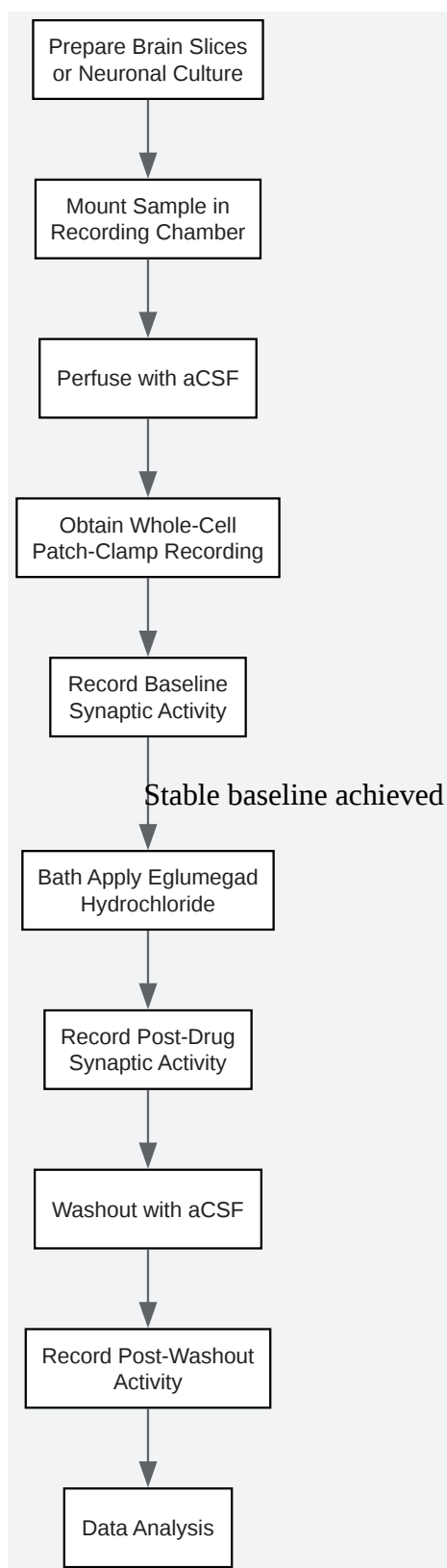
Quantitative Data

Parameter	Value	Receptor/System	Reference
IC ₅₀	5 nM	Human mGlu2 Receptor	^{[1][2][3][9]}
IC ₅₀	24 nM	Human mGlu3 Receptor	^{[1][2][3][9]}
EC ₅₀	0.019 ± 0.012 µM	G-protein activation in rat cortical membranes	^[10]

Signaling Pathway

Activation of presynaptic mGlu2/3 receptors by **eglumegad hydrochloride** initiates a signaling cascade that leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels.^[7]





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